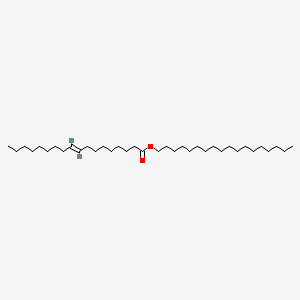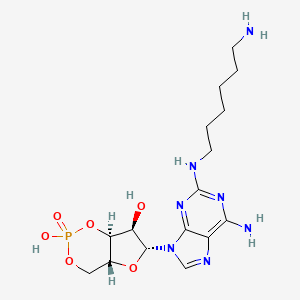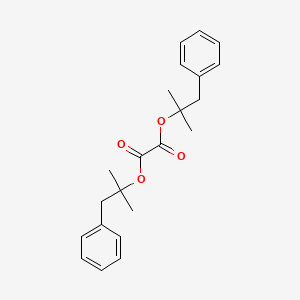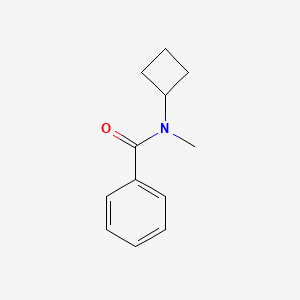
Oleic acid stearyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid stearyl ester, also known as stearyl oleate, is an ester formed from oleic acid and stearyl alcohol. It is a wax ester commonly found in natural sources such as human meibomian gland secretions. This compound is known for its excellent lubricating properties and is used in various industrial applications, including cosmetics and personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oleic acid stearyl ester can be synthesized through the esterification of oleic acid with stearyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The optimal conditions for this reaction include a reaction time of 3 hours and a temperature of 150°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves a one-step process where oleic acid is reacted with stearyl alcohol under controlled conditions. This method ensures high yield and purity of the ester, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Oleic acid stearyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can undergo oxidation to form various oxidation products.
Hydrogenation: The double bond in the oleic acid moiety can be hydrogenated to form stearic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium.
Major Products
Hydrolysis: Oleic acid and stearyl alcohol.
Oxidation: Nonanoic acid and azelaic acid.
Hydrogenation: Stearic acid.
Applications De Recherche Scientifique
Oleic acid stearyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oleic acid stearyl ester involves its ability to reduce surface tension and enhance lubrication. The ester forms a thin film on surfaces, providing a barrier that reduces friction. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearic acid: A saturated fatty acid with similar lubricating properties but lacks the double bond present in oleic acid.
Oleic acid: An unsaturated fatty acid that can be esterified to form oleic acid stearyl ester.
Stearyl alcohol: A fatty alcohol used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid (oleic acid) and a long-chain fatty alcohol (stearyl alcohol). This combination imparts excellent lubricating properties and biodegradability, making it suitable for various applications in cosmetics, personal care, and industrial products .
Propriétés
Formule moléculaire |
C36H70O2 |
|---|---|
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
octadecyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18+ |
Clé InChI |
WRPMUZXHQKAAIC-CZIZESTLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)

![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)










